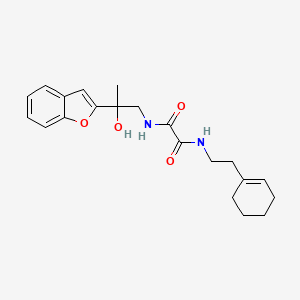

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

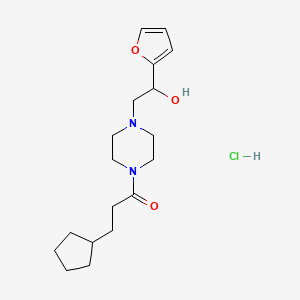

This compound contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring . It also has an oxalamide group, which is a type of amide. The presence of these functional groups could potentially give this compound interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and oxalamide groups. The benzofuran ring system is aromatic, which could contribute to the compound’s stability . The oxalamide group could participate in hydrogen bonding due to the presence of the amide functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzofuran ring could contribute to its aromaticity and stability. The oxalamide group could make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications

Synthesis and Chemical Properties

New Cyclic Dipeptidyl Ureas : Research on the synthesis of new classes of cyclic dipeptidyl ureas involving benzofuran derivatives showcases innovative approaches to creating pseudopeptidic triazines. These compounds, composed of arylglycine and alanine derivatives linked through a urea moiety, demonstrate the versatility of benzofuran motifs in designing complex organic molecules (Sañudo et al., 2006).

Total Synthesis of Benzofuran Derivatives : The total synthesis of 2-isopropyliden-2H-benzofuran-3-one from natural sources highlights the methodologies for constructing benzofuran rings, which could be relevant for synthesizing related compounds. The synthetic route involves multiple steps, including carbonyl protection, formylation, etherification, and selective oxidation (Pergomet et al., 2017).

Photoinduced Oxidative Annulation : A study on the photoinduced oxidative annulation of furan derivatives to access polyheterocyclic ethanones demonstrates the potential of photochemical reactions in constructing benzofuran scaffolds. This method does not require transition metals or external oxidants, showcasing an eco-friendly approach to synthesizing complex molecules (Zhang et al., 2017).

Biological and Medicinal Applications

- Aromatase Inhibitors : The development of benzofuran derivatives as potent inhibitors of the enzyme aromatase (CYP19) for potential therapeutic applications in diseases like breast cancer demonstrates the biological relevance of benzofuran compounds. These inhibitors exhibit significant in vitro activity, suggesting the utility of benzofuran motifs in drug design (Saberi et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with.

properties

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUVARSKLDUWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)

![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)